(Heptane-1,7-diyl)bis(diphenylarsane)
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Overview
Description
(Heptane-1,7-diyl)bis(diphenylarsane) is an organoarsenic compound characterized by the presence of two diphenylarsane groups attached to a heptane backbone. Organoarsenic compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Heptane-1,7-diyl)bis(diphenylarsane) typically involves the reaction of heptane-1,7-diyl dihalide with diphenylarsine in the presence of a base. The reaction conditions often include:
- Solvent: Anhydrous ether or tetrahydrofuran (THF)
- Temperature: Room temperature to reflux
- Base: Sodium or potassium tert-butoxide
Industrial Production Methods
Industrial production methods for organoarsenic compounds like (Heptane-1,7-diyl)bis(diphenylarsane) may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
(Heptane-1,7-diyl)bis(diphenylarsane) can undergo various chemical reactions, including:
Oxidation: The arsenic centers can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert the arsenic centers to lower oxidation states.
Substitution: The diphenylarsane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Halogenating agents or nucleophiles.
Major Products Formed
Oxidation: Arsenic oxides and related compounds.
Reduction: Reduced arsenic species.
Substitution: Various substituted organoarsenic compounds.
Scientific Research Applications
Chemistry
(Heptane-1,7-diyl)bis(diphenylarsane) is used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes can be used as catalysts in various organic reactions.
Biology
Organoarsenic compounds have been studied for their potential biological activities, including antimicrobial and anticancer properties. (Heptane-1,7-diyl)bis(diphenylarsane) may exhibit similar activities, although specific studies would be required to confirm this.
Medicine
In medicinal chemistry, organoarsenic compounds have been explored for their therapeutic potential. (Heptane-1,7-diyl)bis(diphenylarsane) could be investigated for its potential use in drug development.
Industry
In industrial applications, organoarsenic compounds are used in the synthesis of advanced materials, including semiconductors and polymers. (Heptane-1,7-diyl)bis(diphenylarsane) may find applications in these areas.
Mechanism of Action
The mechanism of action of (Heptane-1,7-diyl)bis(diphenylarsane) would depend on its specific application. In coordination chemistry, it acts as a ligand, coordinating to metal centers and influencing their reactivity. In biological systems, it may interact with cellular targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (Hexane-1,6-diyl)bis(diphenylarsane)
- (Octane-1,8-diyl)bis(diphenylarsane)
- (Pentane-1,5-diyl)bis(diphenylarsane)
Uniqueness
(Heptane-1,7-diyl)bis(diphenylarsane) is unique due to its specific heptane backbone, which may impart distinct steric and electronic properties compared to its analogs with shorter or longer alkane chains
Properties
CAS No. |
82195-44-6 |
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Molecular Formula |
C31H34As2 |
Molecular Weight |
556.4 g/mol |
IUPAC Name |
7-diphenylarsanylheptyl(diphenyl)arsane |
InChI |
InChI=1S/C31H34As2/c1(2-16-26-32(28-18-8-4-9-19-28)29-20-10-5-11-21-29)3-17-27-33(30-22-12-6-13-23-30)31-24-14-7-15-25-31/h4-15,18-25H,1-3,16-17,26-27H2 |
InChI Key |
HKQNGAMCYZIIFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[As](CCCCCCC[As](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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